3-Nitrofluoren-9-one
Overview
Description
3-Nitrofluoren-9-one is an organic compound with the molecular formula C13H7NO3. It is a derivative of fluorenone, characterized by the presence of a nitro group at the third position of the fluorenone structure. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrofluoren-9-one can be synthesized through the nitration of 9-fluorenone. The nitration process typically involves the reaction of 9-fluorenone with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of 3-nitro-9-fluorenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrofluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, alkoxides.
Major Products:
Reduction: 3-Amino-9-fluorenone.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted fluorenones with different functional groups.
Scientific Research Applications
3-Nitrofluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-9-fluorenone involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Nitro-9-fluorenone
- 2,7-Dinitro-9-fluorenone
- 4-Nitro-9-fluorenone
Comparison: 3-Nitrofluoren-9-one is unique due to the specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrofluorenones, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-nitrofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSVKSIYXDZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
Record name | 3-NITRO-9-FLUORENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075325 | |
Record name | 3-Nitro-9-fluorenone | |
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Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-nitro-9-fluorenone is a solid. (NTP, 1992), Solid; [CAMEO] | |
Record name | 3-NITRO-9-FLUORENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Nitrofluorenone | |
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Vapor Pressure |
0.00000089 [mmHg] | |
Record name | 3-Nitrofluorenone | |
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CAS No. |
42135-22-8 | |
Record name | 3-NITRO-9-FLUORENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Nitro-9H-fluoren-9-one | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=42135-22-8 | |
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Record name | 3-Nitrofluorenone | |
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Record name | 9H-Fluoren-9-one, 3-nitro- | |
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Record name | 3-Nitro-9-fluorenone | |
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Record name | 3-nitrofluoren-9-one | |
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Record name | 3-NITROFLUORENONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA2S9B5TS | |
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Melting Point |
430 to 437 °F (NTP, 1992) | |
Record name | 3-NITRO-9-FLUORENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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